Cas no 90315-82-5 (ethyl (2R)-2-hydroxy-4-phenylbutanoate)

Ethyl (2R)-2-hydroxy-4-phenylbutanoate is a versatile organic compound featuring a phenyl group and a hydroxyl moiety. This compound is recognized for its potential in pharmaceuticals and flavor chemistry, offering a distinct balance of acidity and aromaticity. Its precise stereochemistry (R-configuration) ensures predictable reaction outcomes in synthetic pathways. Ethyl (2R)-2-hydroxy-4-phenylbutanoate stands out for its potential in targeted medicinal applications and flavor development.
ethyl (2R)-2-hydroxy-4-phenylbutanoate structure
90315-82-5 structure
商品名:ethyl (2R)-2-hydroxy-4-phenylbutanoate
CAS番号:90315-82-5
MF:C12H16O3
メガワット:208.253643989563
MDL:MFCD00077794
CID:61394
PubChem ID:87571263

ethyl (2R)-2-hydroxy-4-phenylbutanoate 化学的及び物理的性質

名前と識別子

    • Ethyl (R)-2-hydroxy-4-phenylbutyrate
    • (R)-2-Hydroxy-4-Phenylbutric Acid Ethyl Ester
    • R-2-Hydroxy-4-butylphenyacetate
    • (R)-ethyl-2-hydroxy-4-phenylbutanoate
    • R-2-Hydroxy-4-phenyl butyric acid ethyl ester
    • Ethyl (R)-(-)-2-Hydroxy-4-Phenylbutyrate
    • Ethyl R-(-)-2-hydroxy-4-phenylbutyrate
    • (R)-(-)-2-HYDROXY-4-PHENYLBUTYRATE ETHYL ESTER
    • (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
    • ethyl (2R)-2-hydroxy-4-phenylbutanoate
    • Ethyl(R)-2-hydroxy-4-phenylbutanoate
    • (R)-ethyl 2-hydroxy-4-phenylbutanoate
    • QP7IWH2QOX
    • (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester
    • ethyl (R)-2-hydroxy-4-phenylbutanoate
    • (r)-2-hydroxy-4-phenylbutyrate
    • (R)-Ethyl2-Hydroxy-4-phenylbutanoate
    • (r)-ethyl-
    • Benzenebutanoic acid, α-hydroxy-, ethyl ester, (R)- (ZCI)
    • (R)-2-Hydroxy-4-phenylbutanoic acid ethyl ester
    • (R)-4-Phenyl-2-hydroxybutanoic acid ethyl ester
    • (R)-Ethyl 2-hydroxy-4-phenylbutanoic acid
    • (R)-Ethyl 4-phenyl-2-hydroxybutanoate
    • (αR)-α-Hydroxybenzenebutanoic acid ethyl ester
    • Ethyl (2R)-2-hydroxy-4-phenylbutyrate
    • Ethyl (R)-4-phenyl-2-hydroxybutyrate
    • Ethyl 2(R)-hydroxy-4-phenylbutyrate
    • EC 618-525-4
    • DTXSID20370015
    • AKOS015888226
    • Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, 98%
    • H0904
    • ethyl-(2R)-2-hydroxy-4-phenyl-butyrate
    • AS-14288
    • PD164267
    • ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (-)-
    • ZJYKSSGYDPNKQS-LLVKDONJSA-
    • Ethyl 2-hydroxy-4-phenylbutyrate, (2R)-
    • Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, ChiPros(R), produced by BASF, 98%
    • (R)-2-Hydroxy-4-Phenyl Butyric Acid Ethyl Ester
    • UNII-QP7IWH2QOX
    • (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester
    • InChI=1/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1
    • (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl esther
    • NS00011506
    • BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.R)-
    • 90315-82-5
    • CS-W015213
    • AKOS015855479
    • CHEMBL4630646
    • DB-029729
    • (R)-2-hydroxy-4-phenylbutyric acid, ethyl ester
    • MFCD00077794
    • ethyl (2R) 2-hydroxy-4-phenylbutyrate
    • (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester; (R)-Ethyl 2-Hydroxy-4-phenylbutanoate; Ethyl (R)-alpha-Hydroxybenzenebutanoate; Ethyl 2(R)-hydroxy-4-phenylbutyrate;
    • SCHEMBL614649
    • AC-4318
    • MDL: MFCD00077794
    • インチ: 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1
    • InChIKey: ZJYKSSGYDPNKQS-LLVKDONJSA-N
    • ほほえんだ: C(C1C=CC=CC=1)C[C@@H](O)C(=O)OCC
    • BRN: 3590943

計算された属性

  • せいみつぶんしりょう: 208.11000
  • どういたいしつりょう: 208.11
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 46.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Colorless to Yellow Liquid
  • 密度みつど: 1.075 g/mL at 20 °C(lit.)
  • ゆうかいてん: NA
  • ふってん: 120°C/1mmHg(lit.)
  • フラッシュポイント: 華氏温度:302°f
    摂氏度:150°c
  • 屈折率: n20/D 1.504(lit.)
  • すいようせい: 不溶性
  • PSA: 46.53000
  • LogP: 1.54320
  • ようかいせい: 水に溶けない
  • 光学活性: [α]21/D −10°, neat
  • ひせんこうど: -10 º (c=neat)

ethyl (2R)-2-hydroxy-4-phenylbutanoate セキュリティ情報

ethyl (2R)-2-hydroxy-4-phenylbutanoate 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

ethyl (2R)-2-hydroxy-4-phenylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046436-5g
Ethyl (R)-2-hydroxy-4-phenylbutanoate
90315-82-5 98%
5g
¥52.00 2024-04-26
eNovation Chemicals LLC
D544031-1g
(R)-Ethyl 2-hydroxy-4-phenylbutanoate
90315-82-5 97%
1g
$100 2024-05-24
Ambeed
A772401-25g
Ethyl (R)-2-hydroxy-4-phenylbutyrate
90315-82-5 98%
25g
$28.0 2025-02-20
eNovation Chemicals LLC
D402230-25g
Ethyl (R)-2-hydroxy-4-phenylbutyrate
90315-82-5 97%
25g
$200 2024-06-05
abcr
AB169067-100 g
(R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester, 97%; .
90315-82-5 97%
100 g
€263.50 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E33380-25g
Ethyl (R)-2-hydroxy-4-phenylbutanoate
90315-82-5 98%
25g
¥155.0 2023-09-08
Fluorochem
011768-25g
Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate
90315-82-5 95%
25g
£62.00 2022-03-01
TRC
H949096-25g
(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
90315-82-5
25g
$414.00 2023-05-18
TRC
H949096-100g
(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
90315-82-5
100g
$1114.00 2023-05-18
TRC
H949096-5g
(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
90315-82-5
5g
$ 95.00 2022-06-04

ethyl (2R)-2-hydroxy-4-phenylbutanoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  TsDPEN Solvents: Dichloromethane ;  24 h, 28 °C
リファレンス
Tunable dendritic ligands of chiral 1,2-diamine and their application in asymmetric transfer hydrogenation
Liu, Weiguo; Cui, Xin; Cun, Linfeng; Zhu, Jin; Deng, Jingen, Tetrahedron: Asymmetry, 2005, 16(15), 2525-2530

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Angiotensin-converting enzyme inhibitors. Perhydro-1,4-thiazepin-5-one derivatives
Yanagisawa, Hiroaki; Ishihara, Sadao; Ando, Akiko; Kanazaki, Takuro; Miyamoto, Shuichi; et al, Journal of Medicinal Chemistry, 1987, 30(11), 1984-91

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Solvents: Ethanol ;  24 h, rt
リファレンス
A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C
Chen, Bing; Yin, Hai-Feng; Wang, Zhen-Sheng; Liu, Jia-Ying; Xu, Jian-He, Chemical Communications (Cambridge, 2010, 46(16), 2754-2756

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, 25 °C
リファレンス
Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate
D'Arrigo, Paola; Pedrocchi-Fantoni, Giuseppe; Servi, Stefano, Tetrahedron: Asymmetry, 2010, 21(8), 914-918

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Dihydrocinchonidine ,  Alumina ,  Platinum Solvents: Toluene ;  6 MPa, 25 °C
リファレンス
Enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate
Liu, Yu; Li, Xiang; Liu, Xiaocheng; He, Jiajun; Liu, Duan, Huaxue Yu Shengwu Gongcheng, 2009, 26(7), 37-39

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  rt
1.2 Reagents: Sodium bicarbonate ;  4 h, 60 °C
リファレンス
Synthesis of optical active compound Ethyl (R)-2-hydroxy-4-phenylbutyrate
Li, Li-xin; Li, Jun; Xie, Ming-gui, Sichuan Daxue Xuebao, 2003, 35(4), 106-108

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ;  6 h, rt
リファレンス
Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: preparation of (R)-HPB ester
Fadnavis, Nitin W.; Radhika, Kasiraman R., Tetrahedron: Asymmetry, 2004, 15(21), 3443-3447

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
リファレンス
An efficient synthesis of ethyl(R)-2-hydroxy-4-phenylbutyrate: a useful intermediate in the synthesis of converting enzyme inhibitors
Flynn, Gary A.; Beight, Douglas W., Tetrahedron Letters, 1988, 29(4), 423-6

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Hydrochloric acid Solvents: Ethanol
リファレンス
New Technical Synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate of High Enantiomeric Purity
Herold, P.; Indolese, A. F.; Studer, M.; Jalett, H. P.; Siegrist, U.; et al, Tetrahedron, 2000, 56(35), 6497-6499

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Ethanol
リファレンス
The design and synthesis of the angiotensin-converting enzyme inhibitor cilazapril and related bicyclic compounds
Attwood, Michael R.; Hassall, Cedric H.; Krohn, Antonin; Lawton, Geoffrey; Redshaw, Sally, Journal of the Chemical Society, 1986, (6), 1011-19

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Bis[chloro(norbornadiene)rhodium] ,  1,1′-(1R,2S,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diylbis[1,1-diphenylphosphine]
リファレンス
(+)-(2S,3S)-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene
Whiteker, Gregory T., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Cinchonidine ,  Sodium bromide Catalysts: Alumina ,  Platinum
リファレンス
Ultrasonics in asymmetric syntheses. Sonochemical enantioselective hydrogenation of prochiral C=O groups over platinum catalysts
Torok, Bela; Balazsik, Katalin; Szollosi, Gyorgy; Felfoldi, Karoly; Bartok, Mihaly, Chirality, 1999, 11, 470-474

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] ,  Benzenaminium, 3,3′-[(1R,2R)-1-amino-2-[[(4-dodecylphenyl)sulfonyl]amino]-1,2-et… Solvents: Water ;  2 h, 40 °C
1.2 Reagents: Formic acid ,  Sodium formate ;  6 h, 25 °C
リファレンス
Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water
Lin, Zechao; Li, Jiahong; Huang, Qingfei; Huang, Qiuya; Wang, Qiwei; et al, Journal of Organic Chemistry, 2015, 80(9), 4419-4429

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: 2-Chloroacetophenone Solvents: Diethyl ether ,  Water
リファレンス
Stereochemical control in microbial reduction. Part 31: Reduction of alkyl 2-oxo-4-arylbutyrates by baker's yeast under selected reaction conditions
Dao, Duc Hai; Okamura, Mutsuo; Akasaka, Takeshi; Kawai, Yasushi; Hida, Kouichi; et al, Tetrahedron: Asymmetry, 1998, 9(15), 2725-2737

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Glucose ,  NADP Catalysts: Carbonyl reductase (NADPH) Solvents: Water ;  24 h, pH 7.0, 4 °C
リファレンス
Biochemical characterisation of a NADPH-dependent carbonyl reductase from Neurospora crassa reducing α- and β-keto esters
Richter, Nina; Hummel, Werner, Enzyme and Microbial Technology, 2011, 48(6-7), 472-479

ethyl (2R)-2-hydroxy-4-phenylbutanoate Raw materials

ethyl (2R)-2-hydroxy-4-phenylbutanoate Preparation Products

ethyl (2R)-2-hydroxy-4-phenylbutanoate サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90315-82-5)Ethyl (R)-2-hydroxy-4-phenylbutyrate
注文番号:sfd4135
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90315-82-5)RBZLE
注文番号:2611927
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:08
価格 ($):discuss personally

ethyl (2R)-2-hydroxy-4-phenylbutanoate 関連文献

ethyl (2R)-2-hydroxy-4-phenylbutanoateに関する追加情報

Professional Introduction to Ethyl (2R)-2-Hydroxy-4-Phenylbutanoate (CAS No. 90315-82-5)

Ethyl (2R)-2-hydroxy-4-phenylbutanoate, a compound with the chemical formula C11H14O3, is a chiral ester that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, identified by its CAS number 90315-82-5, is particularly noteworthy for its potential applications in the development of novel therapeutic agents and as a key intermediate in synthetic organic chemistry.

The structural motif of ethyl (2R)-2-hydroxy-4-phenylbutanoate consists of a hydroxy group at the second carbon atom and a phenyl ring at the fourth carbon atom, making it a derivative of butanoic acid. The presence of these functional groups imparts distinct chemical reactivity and biological activity, which has been extensively explored in recent years. The (2R) configuration of the hydroxy group is particularly significant, as it influences the stereochemical properties of the molecule and its interaction with biological targets.

In recent years, there has been a growing interest in chiral compounds for pharmaceutical applications due to their enhanced specificity and efficacy compared to their racemic counterparts. Ethyl (2R)-2-hydroxy-4-phenylbutanoate has been studied for its potential role as a building block in the synthesis of enantiomerically pure drugs. Its chiral center allows for the preparation of single-enantiomer drugs, which can exhibit improved pharmacokinetic profiles and reduced side effects.

One of the most compelling aspects of ethyl (2R)-2-hydroxy-4-phenylbutanoate is its versatility in synthetic chemistry. The hydroxyl and ester groups provide multiple sites for chemical modification, enabling chemists to design complex molecules with tailored properties. This flexibility has made it a valuable tool in the development of new drug candidates and in the modification of existing therapeutics.

Recent research has highlighted the compound's potential in the field of natural product synthesis. By leveraging biocatalytic methods, such as enzymatic resolution, ethyl (2R)-2-hydroxy-4-phenylbutanoate can be produced with high enantiomeric purity. This approach aligns with the growing trend toward green chemistry and sustainable manufacturing practices, where enzymatic processes are preferred over traditional chemical synthesis due to their higher selectivity and lower environmental impact.

The biological activity of ethyl (2R)-2-hydroxy-4-phenylbutanoate has also been explored in various preclinical studies. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for treating a range of diseases. For instance, its structural similarity to known bioactive molecules has led researchers to investigate its potential as an anti-inflammatory agent or a neuroprotective compound.

The synthesis of ethyl (2R)-2-hydroxy-4-phenylbutanoate can be achieved through multiple routes, each offering distinct advantages in terms of yield, purity, and scalability. One common method involves the reduction of methyl 4-phenylacetoacetate using chiral reducing agents such as (R)-BINAP-RuCl2. This approach allows for high enantioselectivity and is well-suited for industrial-scale production.

Another notable synthetic route involves the esterification of 2-hydroxy-4-phenylbutanoic acid with ethanol under acidic conditions. This method is straightforward and yields good results in terms of both yield and purity. However, it may require additional purification steps to remove any unreacted starting materials or byproducts.

The role of computational chemistry in optimizing the synthesis and application of ethyl (2R)-2-hydroxy-4-phenylbutanoate cannot be overstated. Molecular modeling techniques have been used to predict the reactivity and stability of different stereoisomers, providing valuable insights into their potential biological activity. These computational studies have also helped identify optimal reaction conditions for maximizing yield and enantiomeric excess.

In conclusion, ethyl (2R)-2-hydroxy-4-phenylbutanoate is a versatile and promising compound with significant applications in pharmaceutical chemistry and biochemistry. Its unique structural features, combined with its potential biological activity, make it an attractive candidate for further research and development. As our understanding of chiral chemistry continues to advance, compounds like ethyl (2R)-2-hydroxy-4-phenylbutanoate are likely to play an increasingly important role in the discovery and development of new therapeutic agents.

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